molecular formula C15H16N4O2 B4553518 N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4553518
M. Wt: 284.31 g/mol
InChI Key: JGEWQOBGCOOFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown the potential of pyrazolo[3,4-b]pyridine derivatives in the synthesis of complex molecules. For instance, experimental and theoretical studies have explored the functionalization reactions of related compounds, indicating their significance in constructing novel chemical entities with potential applications in various fields such as medicinal chemistry and materials science (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Antimicrobial Evaluation

Several studies have focused on the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. For example, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, and related derivatives, have demonstrated promising results against various pathogens, highlighting their potential as lead compounds for the development of new antimicrobial agents (Farag M. A. Altalbawy, 2013).

Catalysis

Research into the development of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes has shown the efficacy of certain pyrazolo[3,4-b]pyridine derivatives as ligands. These catalysts facilitate Suzuki reactions in aqueous media, enabling the efficient synthesis of heterobiaryls. This research underscores the potential of these compounds in catalysis, particularly in making synthetic processes more environmentally friendly and cost-effective (N. A. Bumagin, S. Petkevich, A. Kletskov, R. Alekseyev, V. Potkin, 2019).

Drug Discovery and Medicinal Chemistry

The structure of pyrazolo[3,4-b]pyridine is a key scaffold in many drug molecules, which exhibit a wide range of pharmacological properties. Efforts to develop and exploit synthetic methodologies for the functionalization of this heterocyclic moiety have led to the preparation of novel carboxamide derivatives. These derivatives are synthesized using palladium-catalyzed aminocarbonylation, demonstrating the versatility of these compounds in drug discovery and development (J. J. Keating, Ryan M Alam, 2021).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-7-12(13-10(2)18-19(3)14(13)17-9)15(20)16-8-11-5-4-6-21-11/h4-7H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWQOBGCOOFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.